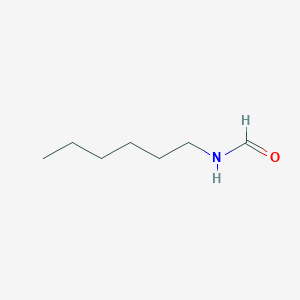

n-Hexylformamide

Description

n-Hexylformamide (C₇H₁₅NO) is a linear alkylformamide characterized by a six-carbon chain attached to a formamide group. It is synthesized via microwave-assisted N-formylation of hexylamine using 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide, achieving a 69% yield . Alternatively, cobalt-catalyzed reactions with CO₂ and H₂ at 150°C yield 99% under optimized conditions . Key spectroscopic data include:

- ¹H NMR (DMSO-d₆): δ 7.97 (s, -NH and -CHO), 3.02–3.08 (m, -CH₂), and 0.83–0.86 (d, -CH₃) .

- ¹³C NMR: δ 161.27 (C=O), 37.50 (-CH₂), and 14.32 (-CH₃) .

- MS/HRMS: [M + H]⁺ = 130.12 (calculated), 130.1651 (observed) .

The compound exhibits high purity (100% LCMS) and is isolated as a colorless liquid, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name |

N-hexylformamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-3-4-5-6-8-7-9/h7H,2-6H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTXRWUMLXSOGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80288400 | |

| Record name | n-hexylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2591-78-8 | |

| Record name | N-Hexylformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2591-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 55752 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002591788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC55752 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-hexylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Hexylformamide can be synthesized through several methods. One common method involves the reaction of hexylamine with formic acid. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to increase the reaction rate. The general reaction is as follows:

Hexylamine+Formic Acid→this compound+Water

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous feeding of hexylamine and formic acid into a reactor, where the reaction takes place. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

n-Hexylformamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce corresponding carboxylic acids.

Reduction: It can be reduced to form hexylamine.

Substitution: It can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Hexanoic acid.

Reduction: Hexylamine.

Substitution: Various substituted formamides depending on the nucleophile used.

Scientific Research Applications

n-Hexylformamide has several applications in scientific research:

Chemistry: It is used as a solvent and reagent in organic synthesis.

Biology: It is studied for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which n-Hexylformamide exerts its effects depends on the specific application. In chemical reactions, it acts as a reactant or solvent, facilitating the formation of desired products. In biological systems, it may interact with enzymes or other molecular targets, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Comparative Analysis of n-Hexylformamide and Analogous Compounds

Functional Group and Reactivity

- This compound vs. N-Methylformamide : The elongated hexyl chain in this compound reduces volatility compared to the smaller N-Methylformamide, which is highly toxic (Repr. 1B) . The formamide group in both compounds enables hydrogen bonding, but N-Methylformamide’s lower molecular weight enhances its utility as a polar solvent .

- This compound vs. N-Hexylbenzamide : The benzamide group in N-Hexylbenzamide introduces aromaticity, increasing molecular weight (205.30 vs. 130.12) and likely altering solubility. N-Hexylbenzamide’s synthesis via benzoylation contrasts with this compound’s formylation pathways .

- Hydroxamic Acids (e.g., N-Hydroxyoctanamide) : The hydroxamate (-CONHOH) group in N-Hydroxyoctanamide confers radical-scavenging activity, as demonstrated in DPPH assays . In contrast, this compound’s formamide group lacks this antioxidant capability but serves as a precursor for bioactive molecules .

Physicochemical Properties

- Solubility and Polarity : this compound’s hexyl chain imparts moderate hydrophobicity, whereas N-Methylformamide’s compact structure enhances water miscibility .

- Thermal Stability : The cobalt-catalyzed synthesis of this compound at 150°C suggests thermal resilience, contrasting with hydroxamic acids, which may degrade under similar conditions due to labile N-OH bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.